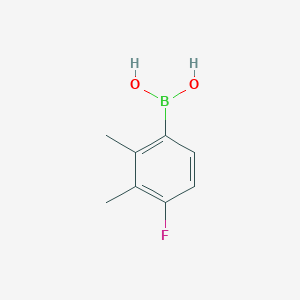

(4-Fluoro-2,3-dimethylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

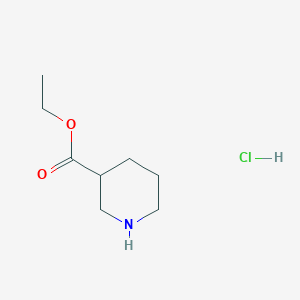

“(4-Fluoro-2,3-dimethylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BFO2 . It is used as a reactant in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with fluorine, boronic acid, and two methyl groups .Chemical Reactions Analysis

“this compound” can participate in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also be used in Suzuki coupling reactions .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 167.98 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Influence on Properties of Phenylboronic Compounds

Research has shown that fluorine substituents significantly impact the properties of phenylboronic compounds. Fluoro-substituted boronic acids, such as (4-Fluoro-2,3-dimethylphenyl)boronic acid, exhibit distinct Lewis acidity due to the electron-withdrawing character of fluorine atoms. These properties are pivotal for applications in organic synthesis, materials’ chemistry, and biological applications. The study by Gozdalik, Adamczyk-Woźniak, and Sporzyński (2017) delves into these aspects, highlighting how these compounds' structural and spectroscopic properties underpin their utility in various scientific domains (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Sensing Applications

Boronic acid derivatives have been extensively studied for their sensing capabilities, especially for detecting fluoride ions and biological substances. A study by Wade and Gabbaï (2009) demonstrates the colorimetric turn-on sensing of fluoride ions in water/chloroform mixtures by pyridinium boranes, a category to which fluoro-substituted phenylboronic acids contribute (Wade & Gabbaï, 2009). Similarly, fluorescent probes for fluoride using boronic acids have been developed, leveraging the interaction between the boronic acid group and fluoride ions for sensing applications (Dicesare & Lakowicz, 2002).

Synthetic Potentials and Applications

Fluorous boronates and their applications in organic synthesis have been explored, showing how fluorous-phase techniques can enhance synthesis processes. Huang, Chen, and Qing (2003) discuss the preparation and synthetic potential of fluorous boronates, indicating the broad applicability of these compounds in chemical synthesis (Huang, Chen, & Qing, 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Fluoro-2,3-dimethylphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd-C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .

Action Environment

The action of 4-Fluoro-2,3-dimethylphenylboronic acid is influenced by several environmental factors. The compound is generally environmentally benign , and its reaction conditions are exceptionally mild and functional group tolerant . It should be stored at 2-8°c to maintain its stability .

Eigenschaften

IUPAC Name |

(4-fluoro-2,3-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACGHVGDEQRIFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514405 |

Source

|

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211495-31-7 |

Source

|

| Record name | B-(4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-2,3-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)

![Benzo[g]quinoxaline](/img/structure/B1338093.png)